N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride is a synthetic organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it useful in textile and other dyeing industries.
Preparation Methods
The synthesis of N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride involves several steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite in an acidic medium.
Coupling Reaction: The diazonium salt formed is then coupled with N-ethyl-N’,N’-dimethylethylenediamine to form the azo compound.
Purification: The resulting product is purified through filtration, washing, and drying to obtain the final compound.
Chemical Reactions Analysis
N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Scientific Research Applications
N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Industry: The compound is widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which interacts with various substrates to produce color changes. The molecular targets include cellular components that bind to the dye, allowing for visualization under microscopic examination. The pathways involved in its action include the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N’,N’-dimethylethylenediamine monohydrochloride is unique due to its specific structural features and chromophoric properties. Similar compounds include:
Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl): Known for its use as a colorant in various applications.
N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-methyl-benzene methaneamine: Another azo compound with similar dyeing properties.
These compounds share the azo group but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
CAS No. |
84522-20-3 |
---|---|
Molecular Formula |
C18H21Cl2N5O2.ClH C18H22Cl3N5O2 |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
N'-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C18H21Cl2N5O2.ClH/c1-4-24(10-9-23(2)3)14-7-5-13(6-8-14)21-22-18-16(19)11-15(25(26)27)12-17(18)20;/h5-8,11-12H,4,9-10H2,1-3H3;1H |
InChI Key |
JFHQTFGGTCDQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.